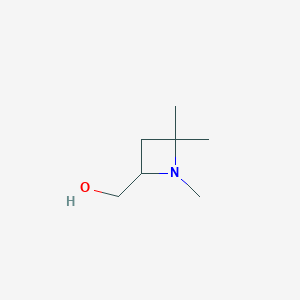
2-n-HeptylthiophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-HeptylthiophenylZinc bromide is an organozinc compound with the molecular formula C13H19BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-HeptylthiophenylZinc bromide typically involves the reaction of 2-n-Heptylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2-n-Heptylthiophenyl bromide+Zn→2-n-HeptylthiophenylZinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-n-HeptylthiophenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with halides or pseudohalides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, halides, pseudohalides.
Conditions: Typically carried out under inert atmosphere, often in the presence of a base such as potassium carbonate.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific substrates used.
Applications De Recherche Scientifique
2-n-HeptylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 2-n-HeptylthiophenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or cross-coupling, to form new bonds. The zinc atom in the compound acts as a nucleophile, facilitating the transfer of the organic group to the target molecule.
Comparaison Avec Des Composés Similaires
- PhenylZinc bromide
- 2-n-ButylthiophenylZinc bromide
- 2-n-OctylthiophenylZinc bromide
Comparison: 2-n-HeptylthiophenylZinc bromide is unique due to its specific alkyl chain length, which can influence its reactivity and solubility. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C13H19BrSZn |
|---|---|
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
bromozinc(1+);heptylsulfanylbenzene |
InChI |
InChI=1S/C13H19S.BrH.Zn/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13;;/h6-8,10H,2-5,9,12H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RRKUWBZKDXFOQE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCSC1=CC=CC=[C-]1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




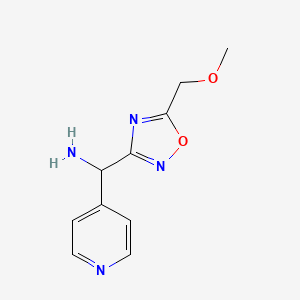
![5-Isopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14884305.png)

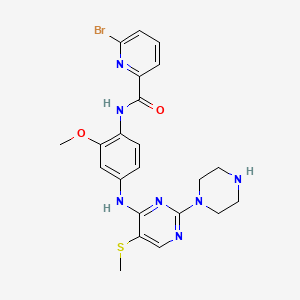
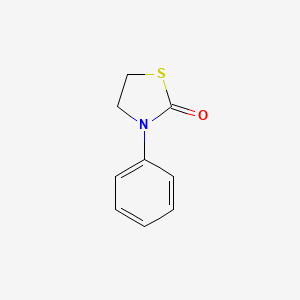
![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
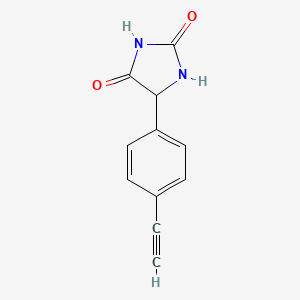
![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)

